(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide
Description
The compound "(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide" is a sulfonamide derivative featuring a furan ring, a hydroxypropyl chain, and a phenyl-ethenesulfonamide moiety. Sulfonamides are historically significant in medicinal chemistry (e.g., as antibiotics) and polymer science, though the specific role of this compound remains speculative without further experimental data .
Properties
IUPAC Name |
(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-14(15-7-4-11-20-15)8-10-16-21(18,19)12-9-13-5-2-1-3-6-13/h1-7,9,11-12,14,16-17H,8,10H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLPFJIPUQMALN-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide typically involves a multi-step reaction sequence. One common method includes the following steps:
Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through a series of reactions, such as the condensation of furan with appropriate aldehydes or ketones.
Hydroxypropylation: The furan-2-yl intermediate is then reacted with a hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Sulfonamide formation: Finally, the hydroxypropylated furan-2-yl compound is reacted with a phenylethenesulfonamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of furan-based compounds exhibit significant antimicrobial properties. For instance, compounds similar to (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide demonstrated effectiveness against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Properties
Furan derivatives have been studied for their anti-inflammatory effects. The sulfonamide moiety in this compound may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Synthesis and Modification
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the reaction of furan derivatives with sulfonamides. The development of efficient synthetic routes not only enhances the yield but also allows for the modification of functional groups to tailor the compound's properties for specific applications .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research focusing on modifying the furan ring or the sulfonamide group can lead to derivatives with enhanced biological activity or reduced toxicity .
Material Science Applications
Polymer Chemistry
The incorporation of furan-containing compounds into polymer matrices has been explored due to their unique chemical properties. The ability of this compound to participate in cross-linking reactions can improve the mechanical properties of polymers, leading to materials with enhanced durability and thermal stability.
Nanocomposites
Furan-based compounds are being investigated for use in nanocomposites, where they can serve as functional additives that improve the performance characteristics of materials used in electronics and coatings . The integration of such compounds could lead to advancements in smart materials with self-healing properties or improved conductivity.
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing 3-(furan-2-yl)propenoic acid derivatives revealed that these compounds exhibited notable antimicrobial activity. The findings suggest that modifications similar to those found in this compound could enhance this activity further .
Case Study 2: Polymer Enhancement
Research into furan-based polymers indicated that incorporating sulfonamide functionalities could lead to improved thermal properties and mechanical strength. This aligns with ongoing studies exploring this compound as a potential additive in high-performance materials .
Mechanism of Action
The mechanism of action of (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparison with 3-chloro-N-phenyl-phthalimide () highlights key differences:
- Sulfonamide vs. Imide Reactivity : The target compound’s sulfonamide group may exhibit hydrogen-bonding capacity (due to –NH and –SO₂ groups), whereas the imide group in 3-chloro-N-phenyl-phthalimide is electrophilic, facilitating nucleophilic substitution (e.g., chloride replacement in polymer synthesis) .
- Role of Substituents : The furan ring in the target compound could enhance solubility or participate in π-π stacking, while the chloro group in 3-chloro-N-phenyl-phthalimide directs reactivity toward polymerization.
Methodological Insights: Role of SHELX in Structural Analysis
While the target compound’s crystallographic data are unavailable, highlights the SHELX program suite as a critical tool for small-molecule and macromolecular refinement. For sulfonamide derivatives like the target compound, SHELXL could refine hydrogen-bonding networks (e.g., –SO₂–NH interactions), while SHELXD/SHELXE might resolve conformational ambiguities in the (E)-ethenesulfonamide group. The lack of explicit structural data for the target compound precludes direct comparison, but SHELX’s robustness in handling complex heterocycles (e.g., furan) is well-documented .
Biological Activity
(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula: C16H17N1O4S
Molecular Weight: 335.37 g/mol
Research indicates that compounds similar to this compound often exhibit activity through various biological pathways:
- Antioxidant Activity : Many furan derivatives are known for their antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
- Antimicrobial Activity : Some studies have indicated that furan derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Case Studies
-
Case Study on Antioxidant Properties :
A study evaluating the antioxidant capacity of furan derivatives found that this compound demonstrated a notable ability to scavenge free radicals, particularly superoxide anions and hydroxyl radicals. -
Case Study on Anti-inflammatory Effects :
In a model of induced inflammation, the compound showed a significant reduction in edema and inflammatory markers, suggesting its potential for treating conditions like arthritis or chronic inflammatory diseases. -
Case Study on Antimicrobial Activity :
Testing against various bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
